molecular formula C16H16O3 B6397293 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261959-07-2

4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6397293
CAS RN: 1261959-07-2
M. Wt: 256.30 g/mol
InChI Key: LCMIDXVJLWLJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% (4-EPMA) is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 116-117°C. 4-EPMA is readily soluble in polar organic solvents such as methanol and ethanol, and is insoluble in water. The compound is of great interest to chemists and researchers due to its wide range of applications in the fields of synthetic organic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in the fields of synthetic organic chemistry, drug discovery, and biochemistry. In synthetic organic chemistry, 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In drug discovery, 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is used as a model compound for the development of new drug candidates. In biochemistry, 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is used as a substrate for the study of enzymes, as well as for the study of various biochemical pathways.

Mechanism of Action

4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is a substrate for a variety of enzymes, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of a wide range of drugs and other xenobiotics. 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is metabolized by cytochrome P450 enzymes to form various metabolites, which are then further metabolized by other enzymes. This metabolic pathway is important for the elimination of drugs and other xenobiotics from the body.
Biochemical and Physiological Effects
4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is metabolized by cytochrome P450 enzymes to form various metabolites. These metabolites are then further metabolized by other enzymes, leading to the elimination of the compound from the body. 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is also known to interact with a variety of enzymes, including cytochrome P450 enzymes, and may affect the activity of these enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its low cost and availability. 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is readily available from chemical suppliers and is relatively inexpensive. Additionally, 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is soluble in polar organic solvents, which makes it easy to work with in laboratory experiments. However, one of the main limitations of using 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high toxicity. 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% is a toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug discovery and synthetic organic chemistry. Additionally, further research into the metabolism of 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% by cytochrome P450 enzymes could lead to new insights into the role of these enzymes in drug metabolism. Finally, further studies into the interactions of 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% with other enzymes could lead to new applications of the compound in biochemistry and other fields.

Synthesis Methods

4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% can be synthesized from commercially available 4-ethylphenol and 2-methoxybenzoic acid. The synthesis can be carried out in two steps. In the first step, 4-ethylphenol is reacted with 2-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid to form the desired product, 4-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%. In the second step, the product is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

4-(4-ethylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-4-6-12(7-5-11)13-8-9-14(16(17)18)15(10-13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIDXVJLWLJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688983
Record name 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-07-2
Record name 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.